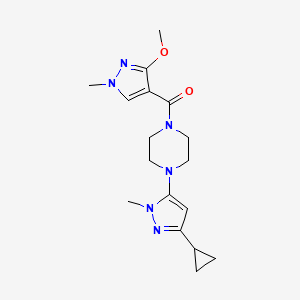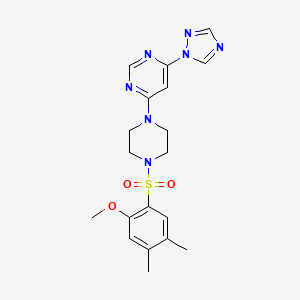![molecular formula C12H14FN B2781940 3-(4-Fluoro-2-methylphenyl)bicyclo[1.1.1]pentan-1-amine CAS No. 2287315-33-5](/img/structure/B2781940.png)
3-(4-Fluoro-2-methylphenyl)bicyclo[1.1.1]pentan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Fluoro-2-methylphenyl)bicyclo[1.1.1]pentan-1-amine is a chemical compound with the molecular formula C12H14FN and a molecular weight of 191.249. This compound is part of the bicyclo[11
Métodos De Preparación
The synthesis of 3-(4-Fluoro-2-methylphenyl)bicyclo[1.1.1]pentan-1-amine can be achieved through several methods. One notable method involves radical fluorination, which is a powerful technique for introducing fluorine atoms into organic molecules. This method is particularly useful for synthesizing fluorinated bicyclo[1.1.1]pentane derivatives . The reaction conditions typically involve the use of radical initiators and fluorine sources under controlled temperature and pressure conditions.
Análisis De Reacciones Químicas
3-(4-Fluoro-2-methylphenyl)bicyclo[1.1.1]pentan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-(4-Fluoro-2-methylphenyl)bicyclo[1.1.1]pentan-1-amine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a valuable building block for designing new drugs.
Materials Science: The compound’s stability and structural properties make it useful in the development of new materials with specific characteristics.
Biological Research: It can be used as a probe to study biological processes and interactions at the molecular level.
Mecanismo De Acción
The mechanism of action of 3-(4-Fluoro-2-methylphenyl)bicyclo[1.1.1]pentan-1-amine involves its interaction with specific molecular targets. The fluorine atom in the compound can form strong interactions with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
3-(4-Fluoro-2-methylphenyl)bicyclo[1.1.1]pentan-1-amine can be compared with other similar compounds, such as:
- 3-(2-Fluoro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine
- 3-(3,3,3-Trifluoropropyl)bicyclo[1.1.1]pentan-1-amine
- 3-(4,4,4-Trifluorobutyl)bicyclo[1.1.1]pentan-1-amine
These compounds share similar structural features but differ in the position and type of substituents, which can influence their chemical properties and applications.
Propiedades
IUPAC Name |
3-(4-fluoro-2-methylphenyl)bicyclo[1.1.1]pentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN/c1-8-4-9(13)2-3-10(8)11-5-12(14,6-11)7-11/h2-4H,5-7,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMXBYFHXYSHMHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C23CC(C2)(C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[1-(4-bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethan-1-one](/img/structure/B2781864.png)
![N-[(2-Tert-butyl-1,3-thiazol-5-yl)methyl]-2-chloro-N-(2,2-difluoroethyl)acetamide](/img/structure/B2781865.png)

![2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-prop-2-enylacetamide](/img/structure/B2781869.png)
![2,6-dimethoxy-N-[(2Z)-3-methyl-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2781870.png)
![3-[4-(2-chlorophenoxy)-3-nitrophenyl]-2-cyano-N-(3-methoxypropyl)prop-2-enamide](/img/structure/B2781872.png)

![1-methyl-3-[(4-methylphenyl)methyl]-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)

